1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol
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Overview
Description
1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol is an organic compound characterized by the presence of chloroethoxy and dibromopropoxy groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol typically involves a multi-step process:
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Step 1: Synthesis of 2-Chloroethanol
Reagents: Ethylene oxide, hydrochloric acid
Conditions: The reaction is carried out under acidic conditions to produce 2-chloroethanol.
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Step 2: Synthesis of 2,3-Dibromopropanol
Reagents: Propylene glycol, bromine
Conditions: Bromination of propylene glycol in the presence of a catalyst to yield 2,3-dibromopropanol.
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Step 3: Coupling Reaction
Reagents: 2-Chloroethanol, 2,3-dibromopropanol, base (e.g., sodium hydroxide)
Conditions: The coupling reaction is performed under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove halogen atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium iodide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of ethers or amines
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of dehalogenated alcohols
Scientific Research Applications
1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethoxy)-3-(2-bromopropoxy)propan-2-ol
- 1-(2-Bromoethoxy)-3-(2,3-dibromopropoxy)propan-2-ol
- 1-(2-Chloroethoxy)-3-(2,3-dichloropropoxy)propan-2-ol
Uniqueness
1-(2-Chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol is unique due to the presence of both chloro and dibromo groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
93778-74-6 |
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Molecular Formula |
C8H15Br2ClO3 |
Molecular Weight |
354.46 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-3-(2,3-dibromopropoxy)propan-2-ol |
InChI |
InChI=1S/C8H15Br2ClO3/c9-3-7(10)4-14-6-8(12)5-13-2-1-11/h7-8,12H,1-6H2 |
InChI Key |
QHOBDFATZLJVHB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OCC(COCC(CBr)Br)O |
Origin of Product |
United States |
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